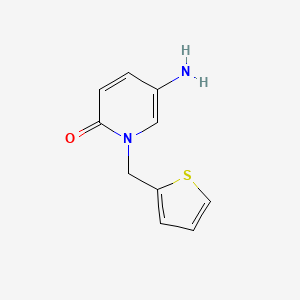

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one

Descripción

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a pyridinone core substituted with an amino group and a thiophen-2-ylmethyl group

Propiedades

Fórmula molecular |

C10H10N2OS |

|---|---|

Peso molecular |

206.27 g/mol |

Nombre IUPAC |

5-amino-1-(thiophen-2-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C10H10N2OS/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h1-6H,7,11H2 |

Clave InChI |

XVPAAUAVMMUWBK-UHFFFAOYSA-N |

SMILES canónico |

C1=CSC(=C1)CN2C=C(C=CC2=O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves the reaction of 2-chloromethylthiophene with 2-amino-1,2-dihydropyridin-2-one under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the chloromethyl group, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-(thiophen-2-ylmethyl)pyridin-2(1h)-one

- 2-Amino-1,3,4-thiadiazole

- Imidazole derivatives

Uniqueness

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is C11H12N2OS, with a molecular weight of 206.27 g/mol. The compound features a dihydropyridinone core substituted with an amino group and a thiophenylmethyl moiety, which enhances its reactivity and biological properties.

Biological Activities

Research indicates that 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one exhibits several biological activities:

1. Anticancer Activity

- Mechanism : The compound has been shown to inhibit cell proliferation in various cancer cell lines. In particular, it has demonstrated significant antiproliferative effects against melanoma A375 cells, with an IC50 value of approximately 1.71 µM .

- Case Study : In a study evaluating the structure-activity relationship (SAR) of related compounds, those containing thiophene rings exhibited enhanced anticancer properties compared to others lacking this feature .

2. Antimicrobial Properties

- Compounds structurally related to 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one have shown antimicrobial activity, suggesting potential for development as antimicrobial agents.

3. Enzyme Inhibition

- This compound has been implicated in the inhibition of various enzymes relevant to metabolic pathways. For instance, derivatives have been studied for their ability to inhibit α-glucosidase, indicating potential applications in managing diabetes .

The biological activity of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one is primarily attributed to its interactions with specific cellular targets:

- Receptor Interaction : The compound may interact with cellular receptors or enzymes involved in critical signaling pathways. This interaction can lead to modulation of cellular responses and influence processes such as cell growth and apoptosis.

Comparative Analysis

To better understand the unique properties of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Chloro-4-hydroxy-5-methyl-1,2-dihydropyridin-2-one | Structure | Exhibits strong antimicrobial properties |

| 4-Aminoquinoline | Structure | Known for antimalarial activity |

| 3-Aminopyridine | Structure | Involved in neuroprotective studies |

The structural uniqueness of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one lies in its combination of a thiophene ring with a dihydropyridine framework. This combination enhances its biological activity compared to other similar compounds.

Research Findings

Recent studies have focused on synthesizing derivatives of 5-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one to enhance its bioactivity and selectivity against various targets:

Antiproliferative Studies

- A series of modifications on the aryl rings at positions C4 and C5 have been shown to increase anticancer activity significantly. Compounds with IC50 values below 10 µM were identified as promising candidates for further development .

Diabetes Management

- Compounds derived from this scaffold have been evaluated for their potential anti-diabetic activity through enzyme inhibition studies. The results indicate that these derivatives could serve as effective agents in managing blood glucose levels by inhibiting key enzymes involved in carbohydrate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.